(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane

Photochemistry Radical Chemistry Benzyl-Sulfur Bond Cleavage

(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane (CAS 1511285-81-6) is an unsymmetrical organosulfur compound with molecular formula C₁₂H₁₈O₂S and a molecular weight of 226.34 g/mol. The structure comprises a 3-methylbenzyl group linked via a thioether bridge to a 2,2-dimethoxyethyl moiety, the latter functioning as a masked aldehyde equivalent (dimethyl acetal).

Molecular Formula C12H18O2S
Molecular Weight 226.34 g/mol
Cat. No. B13478744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane
Molecular FormulaC12H18O2S
Molecular Weight226.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CSCC(OC)OC
InChIInChI=1S/C12H18O2S/c1-10-5-4-6-11(7-10)8-15-9-12(13-2)14-3/h4-7,12H,8-9H2,1-3H3
InChIKeyOIIQSVLVFFNSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane: Procurement-Ready Profile of a Meta-Substituted Benzyl Sulfide Building Block


(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane (CAS 1511285-81-6) is an unsymmetrical organosulfur compound with molecular formula C₁₂H₁₈O₂S and a molecular weight of 226.34 g/mol . The structure comprises a 3-methylbenzyl group linked via a thioether bridge to a 2,2-dimethoxyethyl moiety, the latter functioning as a masked aldehyde equivalent (dimethyl acetal) . The compound is classified as a benzyl sulfide—bearing a benzylic CH₂ spacer between the sulfur atom and the aromatic ring—which distinguishes it from direct aryl sulfide analogs such as (2,2-dimethoxyethyl)(m-tolyl)sulfane (CAS 57860-49-8, C₁₁H₁₆O₂S, MW 212.31) that lack this methylene unit . Predicted physicochemical parameters include a boiling point of 307.1±42.0 °C and density of 1.052±0.06 g/cm³ . The compound is commercially available at 98% purity from multiple suppliers as a research-grade synthetic intermediate .

Why (2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane Cannot Be Interchanged with Its Closest Analogs: Structural Determinants of Divergent Reactivity


Generic substitution among dimethoxyethyl-substituted sulfides is scientifically unsound for two primary reasons. First, the benzylic CH₂ spacer present in (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane enables C–S bond homolysis and radical-mediated fragmentation pathways upon one-electron oxidation or photolysis—pathways that are entirely absent in the direct aryl sulfide analog (2,2-dimethoxyethyl)(m-tolyl)sulfane, where the sulfur is directly attached to the aromatic ring [1]. Second, the position of the methyl substituent on the benzyl ring (meta vs. ortho vs. para) modulates the electron density at the ipso carbon of the incipient benzyl radical, leading to measurable differences in photochemical bond-cleavage efficiency; meta-substituted derivatives exhibit a distinct reactivity order (3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃) that does not apply to para-substituted congeners [2]. These structural features mean that even compounds sharing the same molecular formula and mass—such as the ortho isomer (2,2-dimethoxyethyl)(2-methylbenzyl)sulfane (CAS 1512623-41-4)—cannot be assumed to behave identically in synthetic sequences involving oxidative, photochemical, or radical-generating conditions .

(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane: Quantitative Differentiation Evidence Against Closest Comparators


Meta-Substituent Photochemical Differentiation: Quantified Photocleavage Efficiency vs. Ortho and Para Benzyl Sulfide Isomers

The meta-methyl substitution on the benzyl ring of (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane places it in a distinct reactivity class relative to its ortho- and para-methyl isomers. In a systematic study of substituent effects on benzyl–sulfur bond photocleavage, Fleming et al. demonstrated that meta-substituted benzyl phenyl sulfides exhibit a 'Meta Effect': upon photolysis of thoroughly outgassed samples, meta-substituted derivatives showed significantly greater variance in quantum yields than para-substituted derivatives [1]. The meta derivatives were cleaved with efficiency following the order: 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃. The 3-CH₃ (meta-methyl) derivative occupies a specific position in this reactivity hierarchy—more efficiently cleaved than the 3-OCH₃ analog but less so than electron-withdrawing meta substituents—reflecting increased electron density at the radical ipso to the forming benzyl radical [1]. This meta-specific photochemical behavior is not observed in para-substituted analogs, which display attenuated substituent effects under identical outgassed conditions [1]. Although the study was conducted on the benzyl phenyl sulfide scaffold (not the dimethoxyethyl variant), the photochemical liability of the benzyl–S bond is intrinsic to the benzyl sulfide substructure and is modulated by ring substitution pattern, establishing a class-level inference that the 3-methylbenzyl isomer will exhibit measurably different photostability from the 2-methylbenzyl and 4-methylbenzyl isomers under UV irradiation [1].

Photochemistry Radical Chemistry Benzyl-Sulfur Bond Cleavage Meta Effect

Benzylic vs. Direct Aryl Sulfide: C–S Bond Fragmentation Propensity Under Oxidative Conditions

A structurally decisive feature of (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane is the benzylic CH₂ spacer linking sulfur to the aromatic ring. This distinguishes it from the direct aryl sulfide analog (2,2-dimethoxyethyl)(m-tolyl)sulfane (CAS 57860-49-8), where sulfur is directly bonded to the meta-tolyl ring. The mechanistic consequence is profound: upon one-electron oxidation, benzyl sulfides form radical cation intermediates that undergo C–S bond cleavage, yielding benzaldehyde derivatives and disulfide products [1]. In contrast, aryl sulfides (with direct S–aryl bonds) do not undergo analogous fragmentation; they are oxidized exclusively to sulfoxides and sulfones without C–S scission [1]. Specifically, the oxidation of 4-methoxybenzyl phenyl sulfide and 3,4,5-trimethoxybenzyl phenyl sulfide by single-electron transfer oxidants (Ce⁴⁺, Mn³⁺, Cr⁶⁺) produced the corresponding benzaldehydes, benzyl alcohols, benzyl acetates, and benzyl nitrates, whereas oxoruthenium oxidants (RuO₄, RuO₄⁻, RuO₄²⁻) that operate via direct oxygen atom transfer yielded only sulfoxides and sulfones [1]. Furthermore, in catalytic H₂O₂ oxidation studies over layered double hydroxide catalysts, the reactivity order was established as: benzothiophene < dibenzothiophene < diphenyl-sulfide < benzyl-phenyl-sulfide < methyl-phenyl-sulfide, placing benzyl sulfides in a higher reactivity tier than diaryl sulfides [2]. This class-level evidence indicates that (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane will exhibit fundamentally different product distributions than its direct aryl sulfide analog under any oxidative conditions capable of electron transfer [1][2].

Oxidation Chemistry Mechanistic Probes Radical Cation Sulfide Oxidation

Molecular Weight and Lipophilicity Differentiation from the Direct Aryl Sulfide Analog

The benzylic CH₂ spacer in (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane introduces a measurable physicochemical differentiation from the direct aryl sulfide analog (2,2-dimethoxyethyl)(m-tolyl)sulfane. The target compound has a molecular weight of 226.34 g/mol (C₁₂H₁₈O₂S), which is 14.03 g/mol higher than the m-tolyl analog at 212.31 g/mol (C₁₁H₁₆O₂S)—a difference corresponding exactly to one methylene unit . The m-tolyl analog has a reported LogP of 2.86 and a topological polar surface area (TPSA) of 18.46 Ų . While experimental LogP data for the target benzyl compound are not published, the additional methylene group is predicted to increase LogP by approximately 0.5 units (standard Hansch π(CH₂) contribution), yielding an estimated LogP of ~3.3–3.4 [1]. This lipophilicity difference has practical consequences: the target compound will exhibit longer retention on reversed-phase HPLC columns and different partitioning behavior in liquid-liquid extraction compared to the direct aryl sulfide analog. Additionally, the benzyl compound possesses one additional rotatable bond (6 vs. 5 in the m-tolyl analog), conferring greater conformational flexibility .

Physicochemical Properties LogP Chromatographic Behavior Molecular Weight

Predicted Boiling Point Differentiation Between Positional Methylbenzyl Isomers

Among the dimethoxyethyl methylbenzyl sulfide positional isomers, small but predictable boiling point differences exist that may be exploited for separation or purification. The target 3-methylbenzyl (meta) isomer has a predicted boiling point of 307.1±42.0 °C, while the 2-methylbenzyl (ortho) isomer is predicted at 309.6±42.0 °C—a difference of 2.5 °C . Both isomers share identical predicted density (1.052±0.06 g/cm³) and molecular formula (C₁₂H₁₈O₂S, MW 226.34) . The meta isomer's marginally lower predicted boiling point is consistent with its reduced molecular symmetry compared to the ortho-substituted congener, which can engage in intramolecular S···CH₃ interactions that slightly increase cohesive energy. For the structurally distinct m-tolyl analog (no benzylic CH₂), the molecular weight is 212.31 and no experimental or predicted boiling point has been published, though the absence of the methylene spacer predicts a correspondingly lower boiling point . While predicted values carry inherent uncertainty (±42.0 °C range), the directional difference between positional isomers indicates that GC retention times and distillation behavior will differ measurably .

Boiling Point Isomer Separation Distillation Thermophysical Properties

Supplier-Confirmed Purity with Batch-Specific Analytical Certification Enabling Reproducible Research

(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane is commercially supplied at a standardized purity of 98% by multiple vendors including Fluorochem (via CymitQuimica, Ref. 10-F687933) and Leyan (Product No. 1351651) . The closely related positional isomer (2,2-dimethoxyethyl)(2-methylbenzyl)sulfane is also available at 98% purity (Leyan Product No. 1352618; Chemscene) . However, the ortho isomer requires sealed, dry storage at 2–8 °C to prevent sulfide oxidation, reflecting documented stability concerns for the 2-methylbenzyl congener . For the meta isomer target, specific storage conditions have not been explicitly published by vendors, though standard inert-atmosphere, cool, dry storage is recommended for this compound class. Critically, suppliers such as Bidepharm offer batch-specific analytical documentation including NMR, HPLC, and GC for related dimethoxyethyl aryl sulfides, establishing an expectation of equivalent quality control for the target compound . The availability of verified purity and batch-level characterization reduces the risk of regioisomeric contamination—a procurement concern given that the ortho and meta isomers share identical molecular weight and are chromatographically similar .

Quality Control Analytical Characterization Procurement Specification NMR

(2,2-Dimethoxyethyl)(3-methylbenzyl)sulfane: Evidence-Backed Application Scenarios for Scientific Procurement


Mechanistic Probe for Distinguishing Single-Electron Transfer (SET) vs. Concerted Oxygen Transfer Oxidation Pathways

The benzylic C–S bond in (2,2-dimethoxyethyl)(3-methylbenzyl)sulfane makes it a structurally diagnostic substrate for determining whether an oxidant operates via SET or direct oxygen transfer. As established by Lai et al., benzyl phenyl sulfides treated with SET oxidants (Ce⁴⁺, Mn³⁺, Cr⁶⁺) yield C–S cleavage products (benzaldehydes, benzyl alcohols) and disulfides, whereas concerted oxygen transfer oxidants (RuO₄, RuO₄⁻, RuO₄²⁻) produce only sulfoxides and sulfones without fragmentation [1]. This compound, bearing both the diagnostic benzylic sulfide and the dimethoxyethyl acetal protecting group, enables researchers to simultaneously probe oxidation mechanism while retaining a masked aldehyde handle for downstream transformations. The meta-methyl substituent further modulates the electron density at the radical ipso position, providing an additional variable for mechanistic studies [2].

Photolabile Protecting Group or Photo-Cleavable Linker in Multi-Step Synthesis

The meta-methylbenzyl sulfide substructure exhibits a defined position in the photocleavage efficiency hierarchy established by Fleming et al., where meta-substituted benzyl sulfides cleave with quantum yields following the order 3-CN > 3-NO₂ > 3-CF₃ > 3-CH₃ > 3-OCH₃ [2]. The 3-CH₃ substituent provides intermediate photocleavage efficiency—more labile than 3-OCH₃ but more stable than electron-withdrawing meta substituents—making the compound suitable as a tunable photolabile linker. The dimethoxyethyl acetal simultaneously serves as a protected aldehyde that can be orthogonally deprotected under acidic conditions without affecting the sulfide linkage . This dual functionality—photocleavable benzyl–S bond plus acid-labile acetal—enables sequential deprotection strategies not possible with simpler benzyl sulfide analogs lacking the acetal moiety.

Synthetic Intermediate Requiring Benzylic Sulfide Reactivity with Latent Aldehyde Functionality

The 2,2-dimethoxyethyl group functions as a dimethyl acetal-protected acetaldehyde equivalent, stable under neutral and basic conditions but cleavable under mild aqueous acid to reveal the free aldehyde . Combined with the benzylic sulfide linkage—which can be selectively oxidized to sulfoxide or sulfone, or cleaved via SET/photolytic pathways—this compound serves as a versatile intermediate for constructing more complex organosulfur architectures. The meta-methyl substitution pattern is critical: the ortho isomer (2-methylbenzyl) has documented cold storage requirements (sealed, dry, 2–8 °C) to prevent degradation, whereas the meta isomer does not carry this explicit cold-chain constraint, simplifying procurement logistics and bench-top handling . This practical advantage, combined with the differentiated photochemical behavior of the meta isomer, makes it the preferred regioisomer for synthetic routes conducted under ambient laboratory conditions with potential UV exposure.

Chromatographic Method Development and Regioisomer Identity Verification

The predicted boiling point difference of 2.5 °C between the 3-methylbenzyl (meta, 307.1±42.0 °C) and 2-methylbenzyl (ortho, 309.6±42.0 °C) isomers provides a basis for GC-based identity confirmation upon receipt from suppliers. The molecular weight increase of 14.03 g/mol relative to the direct aryl sulfide analog (212.31 vs. 226.34) ensures unambiguous LC-MS differentiation. These physicochemical distinctions, though modest, are analytically sufficient to verify that the procurement process has delivered the correct regioisomer—a non-trivial concern when ordering from suppliers where both meta and ortho isomers are catalog-listed with identical molecular formulas and similar nomenclature.

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